![molecular formula C15H14O3 B1271034 2-[(3-Methylbenzyl)oxy]benzoic acid CAS No. 744242-83-9](/img/structure/B1271034.png)

2-[(3-Methylbenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

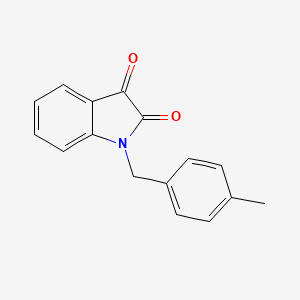

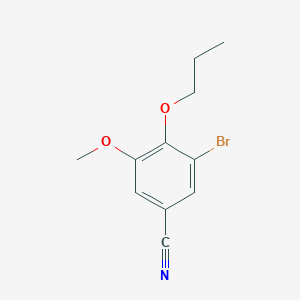

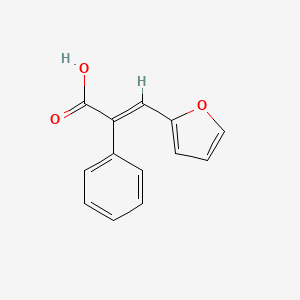

“2-[(3-Methylbenzyl)oxy]benzoic acid” is an organic compound with the empirical formula C15H14O3 . It is a colorless crystalline solid .

Molecular Structure Analysis

The molecular weight of “2-[(3-Methylbenzyl)oxy]benzoic acid” is 242.27 . The molecule consists of a benzene ring to which a carboxyl functional group is linked .Physical And Chemical Properties Analysis

“2-[(3-Methylbenzyl)oxy]benzoic acid” is a colorless crystalline solid . Its melting point is about 115-118 degrees Celsius .Scientific Research Applications

Polyaniline Doping

A class of benzoic acid derivatives, including 3-methylbenzoic acid, has been studied for doping polyaniline, a conducting polymer. This process involves mixing the benzoic acid derivative with polyaniline in a common solvent, impacting the polymer's properties like conductivity (Amarnath & Palaniappan, 2005).

Solubility Study in Pharmaceutical Chemistry

Research on benzoic acid derivatives, including those with a similar structure to 2-[(3-Methylbenzyl)oxy]benzoic acid, has been conducted to understand their solubility in pharmaceutical contexts. This includes the study of various salts and their crystalline states, which is crucial for drug formulation (Parshad et al., 2004).

Role in Bacterial Metabolism

Research shows that certain benzoic acid derivatives are involved in bacterial metabolic pathways, such as the conversion to catechol, a significant metabolic step in some bacteria. This understanding is crucial in microbiology and environmental science (Reiner, 1971).

Use in Food and Cosmetic Industries

Benzoic acid derivatives, similar to 2-[(3-Methylbenzyl)oxy]benzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. Understanding their properties and effects is essential for public health and safety (del Olmo, Calzada, & Nuñez, 2017).

Corrosion Inhibition

Research into derivatives of benzoic acid, including those structurally related to 2-[(3-Methylbenzyl)oxy]benzoic acid, has demonstrated their potential as corrosion inhibitors, a vital application in materials science and engineering (Saady et al., 2018).

Precursor in Biochemical Processes

Studies have shown that benzoic acids, including derivatives similar to 2-[(3-Methylbenzyl)oxy]benzoic acid, act as precursors in various biochemical processes, such as xanthone biosynthesis in certain plant cell cultures (El-Mawla, Schmidt, & Beerhues, 2001).

Safety and Hazards

properties

IUPAC Name |

2-[(3-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENLLRCXXCQLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366521 |

Source

|

| Record name | 2-[(3-methylbenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbenzyl)oxy]benzoic acid | |

CAS RN |

744242-83-9 |

Source

|

| Record name | 2-[(3-methylbenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)